2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
CAS No.: 955767-89-2
Cat. No.: VC5091353
Molecular Formula: C23H26N2O3S2
Molecular Weight: 442.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955767-89-2 |
|---|---|
| Molecular Formula | C23H26N2O3S2 |
| Molecular Weight | 442.59 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxy-5-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H26N2O3S2/c1-17-7-8-22(28-2)23(13-17)30(26,27)24-14-21(20-10-12-29-16-20)25-11-9-18-5-3-4-6-19(18)15-25/h3-8,10,12-13,16,21,24H,9,11,14-15H2,1-2H3 |
| Standard InChI Key | GOVYVXJIQYVXHJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Introduction
The chemical compound 2-methoxy-5-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide represents a complex organic molecule with potential applications in medicinal chemistry. This compound integrates functional groups such as sulfonamides, tetrahydroisoquinoline derivatives, and thiophene rings, which are often associated with bioactive properties.
Structural Features
Molecular Formula: C21H26N2O3S
Molecular Weight: Approximately 386.51 g/mol
The compound's structure includes:
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A benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups.
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A sulfonamide group (-SO2NH-), known for its pharmacological relevance.
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A tetrahydroisoquinoline moiety, a bicyclic structure derived from isoquinoline.
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A thiophene ring, which is a sulfur-containing heterocycle.
These structural elements contribute to the compound’s potential biological activity and physicochemical properties.
Synthesis Pathway
While specific synthetic routes for this compound were not detailed in the available sources, similar compounds are typically synthesized using multi-step organic reactions involving:
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Sulfonation of aromatic precursors to introduce the sulfonamide group.
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Coupling reactions to attach the tetrahydroisoquinoline and thiophene derivatives.
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Functional group modifications (e.g., methylation or methoxylation) for fine-tuning chemical properties.
Pharmacological Potential
Sulfonamide derivatives are widely recognized for their therapeutic applications, including:
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Antibacterial properties.
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Anti-inflammatory effects.
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Potential anticancer activity via enzyme inhibition or cell cycle arrest mechanisms.
The inclusion of tetrahydroisoquinoline and thiophene moieties suggests additional pharmacological versatility, as these groups are often associated with:
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Neuroprotective effects (tetrahydroisoquinoline derivatives).
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Antimicrobial or antifungal activity (thiophene derivatives).
Molecular Docking Studies
Though specific docking data for this compound is unavailable, similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase or carbonic anhydrase. Computational studies could reveal its binding affinity to target proteins and its potential as a drug candidate.
Analytical Characterization
To confirm the structure of such compounds, standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to identify proton and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups like sulfonamide (-SO2NH-) through characteristic absorption bands.
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Research Applications
This compound may serve as:
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A lead molecule in drug discovery programs targeting bacterial infections or inflammatory diseases.
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A scaffold for synthesizing analogs with improved potency or selectivity.
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A tool in biochemical studies to explore sulfonamide-based enzyme inhibition.
Challenges
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The synthesis of such complex molecules can be resource-intensive.
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Limited experimental data on toxicity or pharmacokinetics is available.
Recommendations
Future research should focus on:
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Conducting in vitro and in vivo studies to evaluate biological activity.
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Optimizing synthetic routes for cost-effective production.
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Investigating structure-activity relationships (SAR) to improve efficacy.
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